An In-Depth Technical Guide to Ethyl 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoate
An In-Depth Technical Guide to Ethyl 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoate
Introduction
Ethyl 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoate is a notable polyunsaturated fatty acid (PUFA) ethyl ester that has garnered interest within the scientific community. As an odd-chain omega-3 fatty acid, its unique structure sets it apart from the more commonly studied even-chain PUFAs such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). This guide provides a comprehensive overview of its chemical characteristics, synthesis, purification, and analytical methodologies. Furthermore, it delves into its potential biological significance and applications in research, offering a valuable resource for researchers, scientists, and professionals in drug development. While specific research on this C19:5 ethyl ester is still emerging, this document synthesizes current knowledge on odd-chain PUFAs and established principles of fatty acid biochemistry to present a thorough technical profile.
Physicochemical Properties
A foundational understanding of the physicochemical properties of Ethyl 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoate is paramount for its application in research and development.
| Property | Value | Source |
| Chemical Formula | C21H32O2 | [1] |
| Molecular Weight | 316.48 g/mol | [1] |
| CAS Number | 2692622-82-3 | [2] |
| Appearance | Not explicitly stated, but likely a colorless to pale yellow oil, typical for PUFA ethyl esters. | Inferred |
| Solubility | Expected to be soluble in organic solvents like hexane, ethanol, and acetone, and poorly soluble in water. | Inferred |
| Synonyms | 4,7,10,13,16-Nonadecapentaenoic acid, ethyl ester, (4Z,7Z,10Z,13Z,16Z)- | [1] |
| Stereochemistry | Achiral | [1] |
Synthesis and Purification
The synthesis of high-purity Ethyl 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoate is crucial for its use in biological and pharmacological studies. Enzymatic synthesis is often preferred for its specificity and milder reaction conditions, which helps to prevent the isomerization and oxidation of the polyunsaturated fatty acid chain.
Enzymatic Synthesis: A Step-by-Step Protocol
This protocol describes a lipase-catalyzed esterification of 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoic acid with ethanol. Lipases, such as those from Candida antarctica (e.g., Novozym 435), are highly effective for this transformation.[3][4]
Materials:
-
4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoic acid
-
Anhydrous ethanol
-
Immobilized lipase (e.g., Novozym 435)
-
Anhydrous hexane (or other suitable organic solvent)
-
Molecular sieves (3Å), activated
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reactant Preparation: In a clean, dry reaction vessel, dissolve 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoic acid in anhydrous hexane.
-
Addition of Ethanol: Add a molar excess of anhydrous ethanol to the reaction mixture. A 3:1 to 5:1 molar ratio of ethanol to fatty acid is typically sufficient to drive the reaction towards ester formation.
-
Creation of an Anhydrous Environment: Add activated molecular sieves to the mixture to scavenge any residual water, which can inhibit the esterification reaction.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (nitrogen or argon) to minimize oxidation of the PUFA.
-
Enzymatic Reaction Initiation: Add the immobilized lipase to the reaction mixture. The enzyme loading is typically between 5-10% (w/w) of the fatty acid substrate.
-
Incubation: Seal the reaction vessel and incubate at a controlled temperature, generally between 40-60°C, with gentle agitation for 24-48 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Enzyme Removal: Once the reaction reaches completion, remove the immobilized lipase by filtration. The enzyme can often be washed and reused.
-
Solvent Evaporation: Remove the solvent and excess ethanol from the filtrate under reduced pressure using a rotary evaporator.
Caption: Workflow for the enzymatic synthesis of Ethyl 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoate.
Purification: A Step-by-Step Protocol
The crude product from the synthesis will contain unreacted fatty acids, residual ethanol, and potential byproducts. A multi-step purification process is necessary to obtain the high-purity ethyl ester.
Materials:
-
Crude Ethyl 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
-
Solid-Phase Extraction (SPE) cartridge (e.g., aminopropyl-silica)
-
High-Performance Liquid Chromatography (HPLC) system with a preparative C18 column
Procedure:
-
Silica Gel Chromatography (Optional initial cleanup):
-
Dissolve the crude product in a minimal amount of hexane.
-
Load the solution onto a silica gel column pre-equilibrated with hexane.
-
Elute with a gradient of increasing ethyl acetate in hexane.
-
Collect fractions and analyze by TLC to identify those containing the desired ethyl ester.
-
Pool the pure fractions and evaporate the solvent.
-
-
Solid-Phase Extraction (SPE):
-
Condition an aminopropyl-silica SPE cartridge with hexane.
-
Dissolve the partially purified product in hexane and load it onto the cartridge.
-
Wash the cartridge with hexane to elute the ethyl ester, leaving behind more polar impurities like free fatty acids.
-
Collect the eluate and evaporate the solvent.
-
-
Preparative HPLC:
-
For the highest purity, employ preparative reverse-phase HPLC.
-
Dissolve the product from the SPE step in the mobile phase.
-
Inject the solution onto a C18 column.
-
Elute with an isocratic or gradient mobile phase, typically a mixture of acetonitrile and water.
-
Monitor the elution profile with a UV or evaporative light scattering detector (ELSD).
-
Collect the peak corresponding to Ethyl 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoate.
-
Evaporate the solvent to obtain the final high-purity product.
-
Caption: A multi-step workflow for the purification of Ethyl 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoate.
Analytical Methodologies
Accurate and precise quantification of Ethyl 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoate is essential for its use in research. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for this purpose.
GC-MS Analysis: A Step-by-Step Protocol
This protocol outlines a method for the quantitative analysis of Ethyl 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoate in a lipid matrix.
Materials:
-
Sample containing Ethyl 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoate
-
Internal standard (e.g., ethyl heptadecanoate)
-
Hexane (HPLC grade)
-
GC-MS system with a suitable capillary column (e.g., a polar wax-type column or a nonpolar dimethylpolysiloxane column)[5]
Procedure:
-
Sample Preparation:
-
Accurately weigh the sample into a vial.
-
Add a known amount of the internal standard solution.
-
Extract the lipids using a suitable solvent system (e.g., hexane/isopropanol).
-
Isolate the fatty acid ethyl ester fraction using SPE as described in the purification protocol.
-
Evaporate the solvent and reconstitute the residue in a known volume of hexane.
-
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the prepared sample into the GC-MS system.
-
GC Conditions:
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for 1-2 minutes, then ramp up to a final temperature (e.g., 250°C) at a controlled rate (e.g., 10°C/min). Hold at the final temperature for a sufficient time to elute all compounds of interest.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan to identify the fragmentation pattern, and Selected Ion Monitoring (SIM) for quantification of specific ions of the target analyte and internal standard.
-
-
-
Data Analysis:
-
Identify the peak corresponding to Ethyl 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoate and the internal standard based on their retention times and mass spectra.
-
Quantify the analyte by comparing the peak area of its characteristic ions to that of the internal standard.
-
Biological Role and Mechanism of Action
While specific studies on Ethyl 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoate are limited, its biological activity can be inferred from research on its free fatty acid precursor and other omega-3 PUFAs.
Metabolism of C19 Odd-Chain PUFAs
Odd-chain fatty acids are metabolized differently from their even-chain counterparts. The final product of beta-oxidation of odd-chain fatty acids is propionyl-CoA, which can then be converted to succinyl-CoA and enter the citric acid cycle.[6][7] This provides an anaplerotic substrate for the cycle, which is distinct from the acetyl-CoA produced from even-chain fatty acids.
A study on the metabolism of C19 odd-chain PUFAs in a rat liver cell line demonstrated that 19:5n-2 can be elongated and desaturated to form C21 and C23 PUFAs.[8] This suggests that the metabolic pathway for C19 PUFAs may parallel that of even-chain PUFAs like EPA, which is converted to DHA.[8]
Caption: Proposed metabolic pathways for 4,7,10,13,16-Nonadecapentaenoic Acid.
Potential Mechanisms of Action
As an omega-3 PUFA ethyl ester, this compound is expected to exert its biological effects through several mechanisms common to this class of molecules:
-
Incorporation into Cell Membranes: Upon hydrolysis to its free fatty acid form, 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoic acid can be incorporated into the phospholipids of cell membranes. This alters the fluidity, lipid raft composition, and signaling properties of the membrane.[9]
-
Modulation of Eicosanoid Production: Omega-3 PUFAs compete with the omega-6 PUFA arachidonic acid for metabolism by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. This leads to the production of less inflammatory eicosanoids (prostaglandins of the 3-series and leukotrienes of the 5-series) compared to those derived from arachidonic acid.[10]
-
Generation of Pro-Resolving Mediators: Omega-3 PUFAs are precursors to specialized pro-resolving mediators (SPMs) such as resolvins, protectins, and maresins. These molecules actively orchestrate the resolution of inflammation.[10][11]
-
Regulation of Gene Expression: PUFAs and their metabolites can act as signaling molecules that modulate the activity of transcription factors such as peroxisome proliferator-activated receptors (PPARs) and nuclear factor-kappa B (NF-κB).[12][13] This can lead to changes in the expression of genes involved in lipid metabolism and inflammation.
Applications in Research and Drug Development
Ethyl 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoate holds potential in several areas of research and drug development:
-
Nutritional Science: As a novel odd-chain omega-3 PUFA, it can be used to study the unique metabolic and health effects of this class of fatty acids, which are less abundant in the human diet.
-
Inflammation Research: Its potential anti-inflammatory properties make it a candidate for investigating new therapeutic approaches for chronic inflammatory diseases.
-
Lipidomics: It can serve as a standard for the identification and quantification of odd-chain PUFAs in biological samples, helping to elucidate their roles in health and disease.
-
Drug Discovery: The unique structure of this C19:5 PUFA may lead to the discovery of novel biological activities and therapeutic applications that differ from those of even-chain PUFAs.
Conclusion
Ethyl 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoate represents an intriguing molecule at the intersection of lipid chemistry and biology. While direct research on this specific compound is in its early stages, the established knowledge of PUFA biochemistry provides a strong framework for understanding its potential properties and applications. This technical guide offers a comprehensive starting point for scientists and researchers interested in exploring the synthesis, analysis, and biological significance of this unique odd-chain omega-3 fatty acid ethyl ester. Further investigation is warranted to fully elucidate its specific metabolic fate and pharmacological activities, which may unveil novel therapeutic opportunities.
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